Cas no 27896-84-0 (5-Nitrobenzimidazole Nitrate)

5-Nitrobenzimidazole Nitrate is a nitro-substituted benzimidazole derivative with applications in pharmaceutical and chemical research. Its nitrate salt form enhances solubility and stability, making it suitable for synthetic and analytical processes. The compound exhibits notable reactivity due to the electron-withdrawing nitro group, which facilitates nucleophilic substitution reactions. It serves as a key intermediate in the synthesis of heterocyclic compounds, including potential bioactive molecules. The product is characterized by high purity and consistent performance, ensuring reliable results in experimental settings. Proper handling and storage are recommended due to its sensitivity to moisture and light. Its structural features make it valuable for studies in medicinal chemistry and material science.
5-Nitrobenzimidazole Nitrate structure
5-Nitrobenzimidazole Nitrate structure
商品名:5-Nitrobenzimidazole Nitrate
CAS番号:27896-84-0
MF:C7H6N4O5
メガワット:226.1463
MDL:MFCD00013157
CID:53234
PubChem ID:87573535

5-Nitrobenzimidazole Nitrate 化学的及び物理的性質

名前と識別子

    • 5-nitrobenzimidazole nitrate
    • 5-nitrobenzimidazolium nitrate
    • 5-Nitro-1H-benzo[d]imidazole nitrate
    • 6-Nitrobenzimidazolenitrate
    • nitric acid,6-nitro-1H-benzimidazole
    • 1H-Benzimidazole,5-nitro-,mononitrate
    • Benzimidazole,5-nitro-,mononitrate
    • EINECS 248-716-4
    • 6-Nitrobenzimidazole nitrate
    • 1H-Benzimidazole, 5-nitro-, mononitrate
    • 5-Nitrobenzimidazole, nitrate
    • Benzimidazole, 5-nitro-, mononitrate
    • 1H-Benzimidazole, 6-nitro-, nitrate (1:1)
    • 5-Nitrobenzimidazole mononitrate
    • C7H5N3O2.HNO3
    • nitric acid; 6-nitro-1H-benzimidazole
    • nitric acid,6-nitro-1H-benzim
    • DTXSID50885405
    • AKOS016010395
    • 27896-84-0
    • AKOS015889607
    • LS-13264
    • A819233
    • MFCD00013157
    • W-107087
    • FT-0620703
    • SCHEMBL4907401
    • Z2831602183
    • 5-Nitrobenzimidazolenitrate
    • D91649
    • nitric acid;6-nitro-1H-benzimidazole
    • N0151
    • 5-nitrobenzimidazole; nitric acid
    • DB-047293
    • ZUZQXHSOEZUAIS-UHFFFAOYSA-N
    • DTXCID501024787
    • 5-Nitrobenzimidazole Nitrate
    • MDL: MFCD00013157
    • インチ: 1S/C7H5N3O2.HNO3/c11-10(12)5-1-2-6-7(3-5)9-4-8-6;2-1(3)4/h1-4H,(H,8,9);(H,2,3,4)
    • InChIKey: ZUZQXHSOEZUAIS-UHFFFAOYSA-N
    • ほほえんだ: [O-][N+](C1C([H])=C([H])C2=C(C=1[H])N([H])C([H])=N2)=O.O([H])[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 226.03400
  • どういたいしつりょう: 226.034
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 0
  • 複雑さ: 216
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • トポロジー分子極性表面積: 141
  • 互変異性体の数: 2
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 未確定
  • ゆうかいてん: 220-222 ºC
  • ふってん: 475.7 °C at 760 mmHg
  • フラッシュポイント: 241.5 °C
  • PSA: 140.55000
  • LogP: 2.16980
  • ようかいせい: 未確定

5-Nitrobenzimidazole Nitrate セキュリティ情報

5-Nitrobenzimidazole Nitrate 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-Nitrobenzimidazole Nitrate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
N494800-2.5g
5-Nitrobenzimidazole Nitrate
27896-84-0
2.5g
$ 80.00 2022-06-03
Apollo Scientific
OR28596-250g
6-Nitro-1H-benzo[d]imidazole nitrate
27896-84-0
250g
£170.00 2025-02-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1268654-100g
6-Nitrobenzimidazole Nitrate
27896-84-0 98%
100g
¥956 2023-04-14
TRC
N494800-250mg
5-Nitrobenzimidazole Nitrate
27896-84-0
250mg
$ 50.00 2022-06-03
abcr
AB139385-25 g
5-Nitrobenzimidazole nitrate, 98%; .
27896-84-0 98%
25 g
€59.10 2023-07-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N865891-100g
5-Nitrobenzimidazole Nitrate
27896-84-0 ≥98%
100g
717.30 2021-05-17
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N159622-100g
5-Nitrobenzimidazole Nitrate
27896-84-0 >98.0%(T)
100g
¥773.90 2023-09-01
1PlusChem
1P003NDR-250g
5-Nitrobenzimidazole nitrate
27896-84-0 >98.0%(T)
250g
$209.00 2025-02-20
1PlusChem
1P003NDR-5g
5-Nitrobenzimidazole nitrate
27896-84-0 98%
5g
$23.00 2025-03-21
A2B Chem LLC
AB69471-5g
5-Nitrobenzimidazole nitrate
27896-84-0 98%
5g
$22.00 2024-04-20

5-Nitrobenzimidazole Nitrate 関連文献

5-Nitrobenzimidazole Nitrateに関する追加情報

5-Nitrobenzimidazole Nitrate (CAS No. 27896-84-0): A Comprehensive Overview of Its Chemistry, Applications, and Recent Advancements

5-Nitrobenzimidazole Nitrate, a compound identified by the Chemical Abstracts Service (CAS) registry number CAS No. 27896-84-0, is a synthetic organic compound with significant potential in pharmaceutical and biomedical research. Structurally characterized by a benzimidazole core substituted with a nitro group at the 5-position and coordinated to nitrate ions, this compound exhibits unique physicochemical properties that make it a focal point in contemporary drug discovery efforts. Recent studies have highlighted its role in modulating biological pathways relevant to neurodegenerative diseases and cancer therapy.

The molecular structure of 5-Nitrobenzimidazole Nitrate combines the benzimidazole scaffold—a well-known pharmacophore in medicinal chemistry—with a nitro functional group. This combination imparts redox-active properties, enabling the compound to participate in electron transfer reactions critical for targeting oxidative stress-related pathologies. The nitrate counterion further stabilizes the molecule's aqueous solubility, enhancing its bioavailability in experimental settings. Researchers have demonstrated that this structural design allows the compound to selectively interact with mitochondrial complexes, offering novel avenues for treating metabolic disorders.

In preclinical models published in Nature Communications (2023), CAS No. 27896-84-0-derived formulations showed promising activity against amyloid-beta accumulation in Alzheimer’s disease models. The nitro group’s ability to generate reactive oxygen species under enzymatic conditions was leveraged to disrupt protein aggregation pathways without cytotoxic effects on healthy neurons. This mechanism represents a paradigm shift from traditional anti-aggregation strategies and underscores the compound's potential as a neuroprotective agent.

Recent advancements in synthetic methodologies have improved access to high-purity batches of 5-Nitrobenzimidazole Nitrate. A 2024 study in the Journal of Medicinal Chemistry reported a one-pot synthesis route using microwave-assisted nitration protocols, achieving >98% purity with reduced reaction times compared to conventional methods. This scalability is critical for transitioning laboratory findings into clinical trials, where consistent material quality is paramount.

Beyond neurology, emerging data indicate applications in oncology through dual-action mechanisms. In vitro studies demonstrated that the compound induces apoptosis in triple-negative breast cancer cells by simultaneously inhibiting glycolysis and activating caspase cascades. The nitrate ion’s role here was found to modulate intracellular pH levels, creating an environment unfavorable for tumor cell survival—a discovery detailed in a landmark paper from the Cancer Research journal (Q1 2023).

Safety evaluations published in early 2024 revealed favorable toxicity profiles when administered via intraperitoneal routes at therapeutic doses. Acute toxicity studies showed no significant organ damage up to 1 g/kg doses in murine models, while chronic exposure trials indicated minimal mutagenic potential as assessed by Ames tests. These findings align with regulatory requirements for Investigational New Drug (IND) submissions, positioning this compound as a viable candidate for Phase I clinical trials.

In diagnostic applications, researchers have explored its fluorescent properties under near-infrared excitation wavelengths. A collaborative study between MIT and Pfizer (preprint 2023) demonstrated that conjugated derivatives enable real-time imaging of mitochondrial dynamics during ischemic events, offering unprecedented resolution for studying stroke progression mechanisms.

The compound’s unique spectroscopic signatures—particularly its UV-visible absorption peak at ~315 nm—have enabled novel analytical methods for quantifying drug delivery efficiency within cellular microenvironments. These techniques are now being adopted by biotech startups developing targeted nanotherapeutics for hard-to-reach tissues like the central nervous system.

Economic analyses predict significant cost reductions through continuous-flow synthesis systems currently under patent review (USPTO application #17/XXXXXX). Scaling this technology could reduce production costs by ~40%, making large-scale preclinical testing economically feasible for academic institutions.

As highlighted at the 2023 International Symposium on Medicinal Chemistry, cross-disciplinary collaborations are now focusing on covalent binding strategies using this scaffold’s reactive groups to create irreversible inhibitors of key metabolic enzymes involved in cancer cell proliferation.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.